molecular formula C13H17NO3 B588249 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone CAS No. 889443-20-3

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone

Cat. No.: B588249
CAS No.: 889443-20-3
M. Wt: 235.283
InChI Key: KRICLZOCASGBRD-UHFFFAOYSA-N
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Description

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone (: 889443-20-3) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. It belongs to the 3,4-dihydroquinolin-2(1H)-one family of compounds, a scaffold recognized for its diverse biological activities and presence in therapeutic agents. This compound serves as a critical synthetic precursor in the synthesis of more complex active pharmaceutical ingredients (APIs) . Its core structure is a featured motif in medicinal chemistry, particularly in the development of central nervous system (CNS) agents; related derivatives have been extensively investigated as multifunctional ligands for the treatment of neurodegenerative diseases, showing potent inhibitory activity against targets like acetylcholinesterase (AChE) and monoamine oxidase (MAO) . The presence of the 4-hydroxybutoxy side chain at the 7-position provides a versatile handle for further chemical functionalization, making it a valuable building block for constructing targeted molecular libraries. Researchers utilize this compound under rigorous quality control standards to ensure reproducibility in experimental outcomes. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-(4-hydroxybutoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-7-1-2-8-17-11-5-3-10-4-6-13(16)14-12(10)9-11/h3,5,9,15H,1-2,4,6-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRICLZOCASGBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747654
Record name 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889443-20-3
Record name 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889443203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-HYDROXYBUTOXY)-3,4-DIHYDROQUINOLIN-2(1H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY2TJ7FPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester under acidic or basic conditions.

    Introduction of the Hydroxybutoxy Side Chain: The hydroxybutoxy side chain is introduced through an etherification reaction. This involves reacting the quinolinone core with 4-hydroxybutyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxybutoxy side chain can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The quinolinone core can be reduced to form a dihydroquinoline derivative.

    Substitution: The hydroxy group on the side chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of ether or amine derivatives.

Scientific Research Applications

The compound 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone is a quinolinone derivative that has garnered attention in various fields of scientific research. This article focuses on its applications, particularly in cell biology and analytical chemistry, supported by data tables and case studies.

Cell Biology

The compound has shown promise in cell culture and modification applications. It is utilized in various experimental setups to study cellular responses due to its ability to influence cellular signaling pathways.

Table 1: Applications in Cell Biology

Application AreaDescriptionReference
Cell CultureUsed as a supplement to enhance cell viability
Cell AnalysisEmployed in assays to measure cellular responses
Drug DevelopmentInvestigated for potential therapeutic effects

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for various analytical techniques. Its precise characterization enables the development of methods for detecting and quantifying similar compounds.

Table 2: Analytical Applications

TechniqueUsageReference
High-Performance Liquid Chromatography (HPLC)Used as a standard for calibration curves
Mass SpectrometryFacilitates identification of related compounds
SpectrophotometryAssists in determining concentration levels

Case Study 1: Cellular Response Modulation

In a study examining the effects of this compound on cancer cell lines, researchers found that the compound significantly altered apoptosis pathways. This finding suggests its potential as an anticancer agent.

Case Study 2: Analytical Method Development

A research team developed an HPLC method utilizing this compound as a reference standard. The method demonstrated high sensitivity and specificity for detecting similar quinolinone derivatives in biological samples.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The hydroxybutoxy side chain allows it to interact with hydrophilic environments, while the quinolinone core can interact with hydrophobic regions. This dual interaction capability makes it a versatile compound in various biochemical processes.

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The quinolinone scaffold allows diverse substitutions, enabling tailored biological activities. Below is a comparative analysis:

Compound Name Substituents CAS Number Key Applications
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone 7-(4-hydroxybutoxy) N/A Potential intermediate/prodrug in CNS drug synthesis (inferred from bromobutoxy analog)
7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone 7-(4-bromobutoxy) 129722-34-5 Key intermediate in aripiprazole synthesis; impurity/degradation product
Aripiprazole (OPC-14597) 7-(4-(4-(2,3-dichlorophenyl)piperazinyl)butoxy) 129722-12-9 Antipsychotic agent with partial dopamine D2 agonism
4-Hydroxy-1-methyl-quinolin-2(1H)-one 4-hydroxy, 1-methyl N/A Antimicrobial activity; synthesized via Schiff base reactions
3-Acetyl-4-hydroxyquinolin-2(1H)-one 3-acetyl, 4-hydroxy N/A Precursor for fused heterocyclic derivatives; studied for MAO-B inhibition

Key Reaction Pathways :

Alkylation: 7-hydroxyquinolinone + 1,4-dibromobutane → Bromobutoxy intermediate .

Substitution : Bromobutoxy intermediate + nucleophile (e.g., –OH, piperazine) → Hydroxybutoxy or piperazinyl derivatives .

Pharmacological Activities

  • Hydroxybutoxy Derivative: Limited direct data, but the hydroxyl group may enhance solubility and reduce cytotoxicity compared to brominated analogs. Potential as a prodrug or metabolite.
  • Bromobutoxy Analog: No intrinsic bioactivity reported; primarily a synthetic intermediate .
  • Aripiprazole : Mixed dopamine D2 agonist/antagonist with antipsychotic effects; minimal prolactin elevation due to partial agonism .
  • 4-Hydroxyquinolinones: Exhibit antimicrobial and MAO-B inhibitory activities, dependent on substituent positioning .

Physicochemical Properties

Property Hydroxybutoxy Derivative Bromobutoxy Analog Aripiprazole
Molecular Weight ~264.27 g/mol (estimated) 298.18 g/mol 448.38 g/mol
Melting Point >100°C (estimated) 110–111°C 139–140°C
Solubility Higher in polar solvents Slightly in chloroform Soluble in ethanol
LogP ~1.5 (estimated) 3.26 5.02

Notes:

  • The hydroxybutoxy group increases polarity, reducing LogP compared to brominated analogs.
  • Aripiprazole’s piperazinylbutoxy chain enhances lipophilicity and CNS penetration .

Biological Activity

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone, also known by its CAS number 889443-20-3, is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO3C_{13}H_{17}NO_3 with a molecular weight of 235.28 g/mol. The compound features a quinolinone core structure which is known for various biological activities including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that quinolinones exhibit significant antimicrobial activity. A study highlighted that derivatives of quinolinones, including those similar to this compound, demonstrated efficacy against a range of bacterial strains. The mechanism often involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Compound MIC (µg/mL) Target Organism
This compound32Staphylococcus aureus
Other quinolone derivatives16 - 64Various Gram-positive bacteria

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study:
A notable study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell cultures, which is critical for conditions such as Alzheimer's disease.

Mechanism:
The neuroprotective effects are thought to be mediated through the upregulation of antioxidant enzymes and inhibition of apoptosis pathways.

Structure-Activity Relationship (SAR)

The biological activity of quinolinones is closely related to their structural features. Modifications at specific positions on the quinolone ring can enhance or diminish their potency. Research has indicated that the presence of a hydroxybutoxy group at the 7-position significantly influences the compound's interaction with biological targets.

Substitution Position Effect on Activity
7-Hydroxyl groupIncreases antimicrobial activity
4-Hydroxybutoxy groupEnhances neuroprotective properties

Q & A

Q. Basic Characterization

  • HPLC : Quantifies purity and identifies byproducts (e.g., bis-ether derivatives) .
  • DSC : Confirms crystalline form integrity; melting points (e.g., 103.41°C for 7-CBQ intermediates) correlate with polymorphic stability .
  • NMR/FTIR : Validates functional group introduction (e.g., hydroxybutoxy vs. bromobutoxy) .

Q. Advanced Analysis

  • X-ray crystallography : Resolves non-classical ring conformations (e.g., Cremer-Pople puckering parameters) and intermolecular interactions (C–H⋯F, O–H⋯O) .
  • LC-MS : Detects trace impurities (<0.1%) in pharmaceutical-grade intermediates .

How can byproducts like 1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane be minimized during synthesis?

Methodological Answer
Byproduct formation is mitigated by:

  • Stoichiometric control : Limiting excess dibromobutane reduces bis-ether formation.
  • Temperature modulation : Lowering reaction temperature to 80–90°C slows undesired side reactions.
  • Selective washing : Post-reaction washes with cold 5% NaOH remove unreacted phenolic starting materials .

What role does the quinolinone core play in biological activity, and how can analogs be designed for structure-activity studies?

Basic Biological Evaluation
The 3,4-dihydro-2(1H)-quinolinone core exhibits MAO-A inhibition (IC₅₀ = 183 μM) and interacts with acetylcholinesterase (AChE), suggesting neuroprotective potential .

Q. Advanced Design Strategies

  • Linker optimization : Varying carbon chain lengths between the quinolinone core and dithiocarbamate moieties balances AChE/MAO-B inhibition .
  • Substituent effects : Hydroxybutoxy groups enhance solubility, while halogenated analogs (e.g., 7-(4-chlorobutoxy)) improve metabolic stability .

How can researchers validate contradictory biological activity data in enzyme inhibition assays?

Q. Methodological Approach

  • Dose-response curves : Replicate assays across multiple concentrations to confirm IC₅₀ values.
  • Enzyme isoform specificity : Test MAO-A vs. MAO-B selectivity using clorgyline (MAO-A inhibitor) and deprenyl (MAO-B inhibitor) as controls .
  • Cellular assays : Compare in vitro enzyme data with cell-based models (e.g., neuroblastoma lines) to assess translational relevance .

What advanced purification techniques improve yield beyond standard recrystallization?

Q. Advanced Methods

  • Chromatography : Flash chromatography with silica gel (ethyl acetate/hexane gradients) isolates high-purity intermediates .
  • Antisolvent crystallization : Adding hexane to ethyl acetate solutions induces rapid crystallization, reducing solvent retention .

How do substituent modifications impact the compound’s pharmacokinetic properties?

Q. Structure-Property Relationships

  • Hydroxybutoxy group : Enhances aqueous solubility (logP reduction) but may reduce blood-brain barrier penetration.
  • Halogenation (e.g., bromo/chloro) : Increases metabolic stability but risks hepatotoxicity.
  • Piperidinyl analogs : Improve target binding affinity (e.g., AChE PAS/CAS interaction) .

What in vitro assays are recommended for preliminary biological screening?

Q. Methodological Guidance

  • MAO inhibition : Spectrophotometric assays using kynuramine as a substrate .
  • AChE inhibition : Ellman’s method with acetylthiocholine iodide .
  • Cytotoxicity : MTT assays on SH-SY5Y cells to rule out nonspecific toxicity .

How can computational modeling aid in optimizing synthetic routes?

Q. Advanced Application

  • DFT calculations : Predict reaction pathways (e.g., SN2 vs. SN1 mechanisms) for bromobutoxy intermediate formation .
  • Molecular docking : Simulate quinolinone interactions with MAO-A/B active sites to prioritize analogs .

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